molecular formula C18H14ClF3O3 B2433812 Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate CAS No. 882748-10-9

Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate

Cat. No. B2433812
M. Wt: 370.75
InChI Key: XPCOKXPWNXOBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate, commonly referred to as MCP-TFMB, is a synthetic organic compound belonging to the class of compounds known as arylbutanoates. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. MCP-TFMB has a wide range of applications in the laboratory, including in the synthesis of complex molecules, and in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, including compounds similar to Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate, have been synthesized using Friedel–Crafts acylation. This process is significant for producing intermediates vital for synthesizing biologically active compounds, such as ACE inhibitors (Yong Zhang et al., 2009).

Molecular Docking and Biological Activity Studies

Studies involving molecular docking, vibrational, structural, electronic, and optical analysis of related butanoic acid derivatives have shown their potential in inhibiting Placenta growth factor (PIGF-1), indicating significant biological activities. These investigations offer insights into the pharmacological importance of butanoic acid derivatives (K. Vanasundari et al., 2018).

Antitumor Properties and Molecular Docking

Research has been conducted on the antitumor evaluation and molecular docking study of various analogues, including 2-(arylidene)-1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-diones. These compounds have shown potential broad spectrum antitumor activity, suggesting their significance in cancer research (Ibrahim A. Al-Suwaidan et al., 2015).

Applications in Anti-Inflammatory and Analgesic Agents

Studies have been conducted on the biotransformation of butanoic acid derivatives in various species, particularly focusing on their applications as potent anti-inflammatory and analgesic agents. This research highlights the metabolic differences of these compounds across species (J. Pottier et al., 1978).

In Vivo Activity Against MRSA

Methyl butenoates, including derivatives similar to Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate, have shown significant in vivo activity against drug-sensitive and resistant strains of Staphylococcus aureus, including MRSA. This research contributes to the development of new anti-MRSA candidates (Joe S. Matarlo et al., 2016).

properties

IUPAC Name

methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3O3/c1-25-17(24)15(11-4-8-14(19)9-5-11)10-16(23)12-2-6-13(7-3-12)18(20,21)22/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCOKXPWNXOBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate

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